molecular formula C22H18Cl2FNO3 B8650705 Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate

Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate

Cat. No.: B8650705
M. Wt: 434.3 g/mol
InChI Key: WGOSUQFHQDEFND-UHFFFAOYSA-N
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Description

Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate is a useful research compound. Its molecular formula is C22H18Cl2FNO3 and its molecular weight is 434.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H18Cl2FNO3

Molecular Weight

434.3 g/mol

IUPAC Name

ethyl 6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate

InChI

InChI=1S/C22H18Cl2FNO3/c1-2-28-22(27)20-5-3-4-18(26-20)11-15-10-16(23)8-9-21(15)29-13-14-6-7-17(24)12-19(14)25/h3-10,12H,2,11,13H2,1H3

InChI Key

WGOSUQFHQDEFND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)c1cccc(Cc2cc(Cl)ccc2O)n1
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Synthesis routes and methods II

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OB(O)c1cc(Cl)ccc1OCc1ccc(Cl)cc1F
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 6-[(5-chloro-2-hydroxyphenyl)methyl]-2-pyridinecarboxylate (92 mg, 0.31 mmol), potassium carbonate (109 mg, 2.5 equivalents) and 4-chloro-2-fluorobenzyl bromide (78 mg, 1.1 equivalents) in acetone (˜6 ml) was heated at 50° C. for 3-4 hours until there was no more SM (starting material). Cooled down, filtered off and washed with acetone. LC/MS okay, Rt4.05. Purified by SPE, product came off with ˜20% ethyl acetate in iso-hexane. 108 mg of a white solid. Rt=4.05 [MH+] 434, 437.
Name
ethyl 6-[(5-chloro-2-hydroxyphenyl)methyl]-2-pyridinecarboxylate
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92 mg
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109 mg
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78 mg
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Synthesis routes and methods IV

Procedure details

A mixture of 78.56 g (249.4 mmol) of (5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)boronic acid, 59.9 g (249.4 mol) of ethyl 6-(chloromethyl)-2-pyridinecarboxylate hydrochloride, 137.68 g (997.7 mol) of potassium carbonate and 28.89 g (24.95 mmol) of tetrakis(triphenylphoshine)palladium(0) in 1:1 toluene/ethanol (1840 ml) was stirred and heated at 90° C. under argon for 2 hours. Cooled, diluted with water/ether and filtered. Organic phase was washed with 2M hydrochloric acid and water, dried overnight (sodium sulphate), filtered and evaporated. Dissolved in dichloromethane, filtered to remove some insoluble material and the filtrate applied to a large column on the Biotage 75 and eluted with 15% ethyl acetate in hexane. Some purification but lower spot started to elute with product so eluent changed to ethyl acetate/hexane (1:1) and all fractions containing product combined and evaporated. Redissolved in dichloromethane and biotaged (chromatographed) again on same size column eluting with 4 litres of (3:1) dichloromethane/hexane changing to 5% ethanol in dichloromethane to remove the remaining product. Evaporated in vacuo and recrystallised from ethanol (1 litre) cooling to 20° C. in an ice bath then filtering off immediately to give 46 g of product. MLS (mother liquors) were left over the weekend when more solid separated which was filtered off but TLC showed this to be impurity and leaving very of this in the filtrate. MLS evaporated and recrystallised from ethanol (140 ml) to give 9.4 g of product. NMR and LC/MS of both products identical. (total yield of 55.4 g).
Name
(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)boronic acid
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78.56 g
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59.9 g
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137.68 g
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[Compound]
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tetrakis(triphenylphoshine)palladium(0)
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28.89 g
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toluene ethanol
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1840 mL
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water ether
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0 (± 1) mol
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